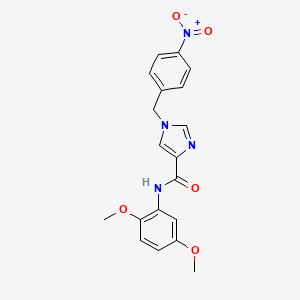

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-based heterocyclic compound characterized by a 2,5-dimethoxyphenyl substituent and a 4-nitrobenzyl group attached to the imidazole core. This compound is listed in the CymitQuimica catalog (Ref: 10-F731686) but has been discontinued for commercial distribution .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5/c1-27-15-7-8-18(28-2)16(9-15)21-19(24)17-11-22(12-20-17)10-13-3-5-14(6-4-13)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZTYOHLWTZIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Core: Starting with the condensation of glyoxal with ammonia or an amine to form the imidazole ring.

Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where 2,5-dimethoxybenzene is reacted with an appropriate alkylating agent.

Attachment of the 4-Nitrobenzyl Group: This can be achieved through a nucleophilic substitution reaction where the imidazole derivative is reacted with 4-nitrobenzyl chloride.

Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's diverse pharmacological properties, particularly in the following areas:

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, exhibit significant anti-inflammatory effects. For instance, related compounds have shown promising results in reducing inflammation in experimental models, suggesting a potential application in treating inflammatory diseases .

Analgesic Properties

Some derivatives of imidazole have been evaluated for their analgesic effects. The compound's structure suggests it may interact with pain pathways, potentially providing relief comparable to established analgesics .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. Studies have shown that imidazole derivatives can exhibit inhibitory activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. Specific pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other imidazole- and triazole-based molecules, particularly those targeting kinase pathways. Below is a detailed comparison with key analogs:

Structural Analog: 3-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-propanamide (Compound 11b)

- Key Differences :

- The 4-nitrobenzyl group in the target compound is replaced with a 4-fluorophenyl and methylthio moiety in 11b.

- Compound 11b includes a pyridine linker , absent in the target molecule.

- Activity :

- 11b exhibits high specificity for CK1δ (IC₅₀ = 4 nM) and CK1ε (IC₅₀ = 25 nM), with moderate activity against p38αMAPK (IC₅₀ = 10 nM) .

- The fluorophenyl and methylthio groups likely enhance kinase selectivity compared to the nitrobenzyl group in the target compound, which may confer different electronic or steric effects .

Structural Analog: 4-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-1-methyl-1H-pyrrole-2-carboxamide (Compound 16b)

- Key Differences :

- Incorporates a pyrrole-carboxamide moiety instead of the imidazole-carboxamide core.

- Retains the 2,5-dimethoxyphenyl group but adds a methyl substituent on the pyrrole ring.

- Activity :

Pharmacokinetic Analog: PF-5006739

- Key Differences :

- Features an oxazolylmethyl-piperidine group designed to enhance blood-brain barrier (BBB) penetration.

- Lacks the nitrobenzyl and dimethoxyphenyl groups.

Tabulated Comparison of Key Features

Critical Analysis of Functional Groups and Activity

- Nitrobenzyl vs.

- Methylthio vs. Methoxy : The methylthio group in analogs enhances sulfur-mediated interactions (e.g., hydrogen bonding), possibly improving kinase binding affinity compared to methoxy groups .

Research Implications

While this compound lacks published activity data, its structural analogs highlight the importance of:

Electron-withdrawing groups (e.g., nitro, fluoro) for target engagement.

Heterocyclic linkers (pyridine, pyrrole) for solubility and selectivity.

Lipophilic substituents (e.g., methylthio, oxazole) for pharmacokinetic optimization.

Biological Activity

N-(2,5-Dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, with the CAS number 1351793-76-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, anti-inflammatory properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C19H18N4O5

- Molecular Weight : 382.37 g/mol

- Purity : 98%

Antitumor Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antitumor activity. The specific compound has been investigated for its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study assessed the compound's ability to inhibit tumor growth in vitro and in vivo. The results demonstrated:

- Cell Lines Tested : HCT116 (colon cancer), KMS-12 BM (multiple myeloma)

- IC50 Values :

- HCT116: IC50 = 0.64 µM

- KMS-12 BM: IC50 = 1400 nM

These findings suggest that this compound is a potent inhibitor of cell proliferation in specific cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. The biological evaluation of this compound revealed promising results in reducing inflammation markers.

The compound was shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway. Molecular docking studies indicated a strong binding affinity to the COX-2 receptor, which is crucial for mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the dimethoxyphenyl and nitrobenzyl groups enhances its biological activity.

| Component | Role |

|---|---|

| Dimethoxyphenyl | Enhances binding affinity |

| Nitrobenzyl | Increases lipophilicity and cellular uptake |

Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Intermediate Formation : Prioritize regioselective methoxylation at the 2- and 5-positions of the phenyl ring using catalysts like CuI or Pd-based systems to minimize byproducts .

- Imidazole Core Assembly : Employ cyclocondensation of nitrobenzyl-substituted amidines with α-ketoesters under microwave irradiation to enhance reaction efficiency .

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate high-purity product (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Combine H-NMR (for methoxy and nitrobenzyl proton environments) and C-NMR (to confirm carbonyl and aromatic carbons) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to validate molecular weight (e.g., [M+H] at m/z 424.1372) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .

Q. How should researchers design initial biological activity screening assays for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., imidazole-carboxamides targeting MAPK pathways) .

- In Vitro Assays : Use fluorescence polarization assays for binding affinity or cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reported biological activities of this compound?

Methodological Answer:

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to confirm IC trends across independent replicates .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Computational Validation : Apply molecular docking (e.g., AutoDock Vina) to compare binding poses with conflicting activity datasets .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces and reactive sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of interactions with proposed targets .

- ADMET Prediction : Use SwissADME or ADMETLab to correlate structural features with bioavailability or toxicity risks .

Q. What synthetic modifications can improve the compound’s solubility for in vivo studies?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent Variation : Replace the 4-nitrobenzyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to modulate target affinity .

- Scaffold Hopping : Synthesize benzimidazole or triazole analogs while retaining the carboxamide core .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

Q. What experimental approaches validate the compound’s metabolic stability?

Methodological Answer:

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH for 60 min; monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) .

Contradiction Analysis & Reproducibility

Q. How should researchers address variability in synthetic yields across studies?

Methodological Answer:

- Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and optimize reaction halts .

- Catalyst Screening : Compare Pd(OAc) vs. CuI in Buchwald-Hartwig coupling for nitrobenzyl installation .

- Replication : Publish detailed protocols with exact solvent grades (e.g., anhydrous DMF vs. technical grade) .

Q. What methods ensure reproducibility in biological assay outcomes?

Methodological Answer:

- Cell Line Authentication : Perform STR profiling to confirm identity .

- Standardized Controls : Include staurosporine (apoptosis inducer) and vehicle-only controls in all assays .

- Data Transparency : Share raw datasets (e.g., deposition in Zenodo or Figshare) for independent validation .

Future Directions

Q. What understudied therapeutic areas could benefit from this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.